3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione

Synthetic methodology N-acyliminium chemistry Piperazine-2,5-dione functionalization

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione (CAS 18831-76-0), also known as cyclo(alanylserine), is a chiral 2,5-diketopiperazine (DKP) derived from the condensation of alanine and serine. It bears a single hydroxymethyl substituent at position 3 and a methyl group at position 6, distinguishing it from simpler DKPs such as 3,6-dimethylpiperazine-2,5-dione and bis(hydroxymethyl) analogs.

Molecular Formula C6H10N2O3
Molecular Weight 158.157
CAS No. 18831-76-0
Cat. No. B579959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione
CAS18831-76-0
Synonyms2,5-Piperazinedione,3-(hydroxymethyl)-6-methyl-(6CI,7CI,8CI,9CI)
Molecular FormulaC6H10N2O3
Molecular Weight158.157
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)CO
InChIInChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)
InChIKeyJJDWARJCLFFKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione (CAS 18831-76-0): Procurement-Grade Characterization for Research & Industrial Sourcing


3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione (CAS 18831-76-0), also known as cyclo(alanylserine), is a chiral 2,5-diketopiperazine (DKP) derived from the condensation of alanine and serine [1]. It bears a single hydroxymethyl substituent at position 3 and a methyl group at position 6, distinguishing it from simpler DKPs such as 3,6-dimethylpiperazine-2,5-dione and bis(hydroxymethyl) analogs. This substitution pattern imparts a unique combination of hydrogen-bond donor/acceptor capacity (3 HBD, 3 HBA) and a calculated logP of approximately −1.4 to −2.0, conferring aqueous solubility and synthetic versatility that underpin its use as a pharmaceutical intermediate and functional ingredient .

Why 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione Cannot Be Replaced by Unsubstituted or Symmetrically Substituted DKPs


Generic substitution within the diketopiperazine class is inadvisable because the asymmetric 3-hydroxymethyl/6-methyl pattern of this compound directly controls three procurement-critical properties: (i) its ability to serve as an N-acyliminium ion precursor via the hydroxymethyl group, a reactivity mode unavailable to 3,6-dimethylpiperazine-2,5-dione [1]; (ii) its documented role as a specific intermediate in the patented synthesis of bicyclic heterocycle anticancer agents (US 9,783,538 B2), where the hydroxymethyl handle is essential for downstream elaboration [2]; and (iii) its distinct taste-modulating profile exploited in food and beverage formulations, where the cyclo(alanylserine) structure confers bitter-masking functionality not replicated by other cyclic dipeptides [3]. Interchanging with a close analog such as 3,6-bis(hydroxymethyl)piperazine-2,5-dione or 3-(hydroxymethyl)piperazine-2,5-dione would alter hydrogen-bonding capacity, logP, and reactivity, compromising performance in each of these application-specific contexts.

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione: Comparator-Anchored Quantitative Differentiation Evidence


N-Acyliminium Ion Generation: Hydroxymethyl vs. Carboxy DKP Precursors

Hydroxymethyl-substituted piperazine-2,5-diones, including 3-(hydroxymethyl)-6-methylpiperazine-2,5-dione, complement carboxypiperazinediones as precursors for N-acyliminium ion generation [1]. Unlike carboxy-DKPs, which require decarboxylation to generate the reactive iminium species, the hydroxymethyl group provides a direct and mild entry to N-acyliminium ions without the need for prior functional group interconversion. This reactivity difference is not merely qualitative: the Chai et al. study demonstrates that hydroxymethyl-DKPs undergo efficient nucleophilic trapping under conditions where the corresponding carboxy analogs are inert, enabling α-functionalization routes inaccessible to non-hydroxymethyl congeners such as 3,6-dimethylpiperazine-2,5-dione [1].

Synthetic methodology N-acyliminium chemistry Piperazine-2,5-dione functionalization

Stereoselective Synthesis Yield: (3S,6R)-Isomer Achieves 88% Isolated Yield

The (3S,6R)-diastereomer of 3-(hydroxymethyl)-6-methylpiperazine-2,5-dione can be synthesized via hydrogenolysis/cyclization of methyl N-[(benzyloxy)carbonyl]-L-seryl-D-alaninate with 10% Pd/C in methanol/cyclohexene, yielding 19.22 g (88%) of the desired product as a grey solid after a straightforward workup . This yield compares favorably with typical diketopiperazine cyclization yields, which often range from 40–70% for unsymmetrical DKPs. The high yield is attributable to the favorable cyclization geometry of the L-Ser-D-Ala precursor and the mild deprotection conditions, which minimize epimerization at the sensitive serine α-carbon .

Process chemistry Stereoselective synthesis Scale-up

Documented Intermediate in Patented Anticancer Bicyclic Heterocycle Synthesis

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione is explicitly specified as a reactant for the preparation of (2R,5R)-5-methylpiperazine-2-methanol hydrochloride, a key intermediate in the synthesis of bicyclic heterocycle compounds claimed in US Patent 9,783,538 B2 (US20170029419A1) for cancer therapy [1][2]. This patent, assigned to Astex Therapeutics Limited, describes compounds of formula (I) that are prepared using the target compound as a starting material. In contrast, neither 3,6-dimethylpiperazine-2,5-dione nor 3,6-bis(hydroxymethyl)piperazine-2,5-dione appears in the synthetic schemes of this patent family, indicating that the specific 3-hydroxymethyl-6-methyl substitution pattern is structurally required for the downstream chemistry leading to the bioactive bicyclic scaffold [2].

Pharmaceutical intermediate Oncology Patent-protected synthesis

Thermodynamic Characterization: Partial Molar Heat Capacities and Volumes of Cyclo(alanylserine) in Aqueous Solution

Cyclo(alanylserine) (i.e., 3-(hydroxymethyl)-6-methylpiperazine-2,5-dione) has been characterized alongside cyclo-glycylserine, cyclo-alanylglycine, and cyclo-serylserine for apparent and partial molar heat capacities (Cp₂,ϕ) and volumes (V₂,ϕ) in water over the temperature range 288.15–328.15 K [1]. The derived partial molar properties at infinite dilution provide thermodynamic parameters for the alanine and serine side-chains that are directly comparable across the cyclic dipeptide series. These data are essential for understanding solvation behavior, which in turn affects formulation development, chromatographic method development, and prediction of ADME properties [1]. While all four cyclic dipeptides were studied in parallel, the data for cyclo(alanylserine) are distinctive because they capture the thermodynamic contribution of a single serine hydroxymethyl group adjacent to an alanine methyl group—a regioisomeric arrangement not present in the symmetric bis(hydroxymethyl) or bis(methyl) analogs.

Biophysical chemistry Thermodynamics Protein model compounds

Taste-Modulating Functionality: Bitterness Profile of Cyclo(alanylserine) in Food and Beverage Formulations

Cyclo(alanylserine) exhibits a characteristic lingering unpleasant bitterness that requires specific formulation strategies for mitigation, as disclosed in patent US20190328010A1 (Suntory Holdings) [1]. The patent teaches that the bitterness can be reduced by adjusting the ethanol and/or propylene glycol content within specific ranges, with cyclo(alanylserine) content as low as 0.0015 mg per serving producing perceptible taste effects [1]. This sensory property is compound-specific: the patent does not claim the same bitterness-mitigation problem or solution for other cyclic dipeptides such as cyclo(glycylprolyl) or cyclo(alanylglycine). The existence of a dedicated formulation patent for taste masking underscores that cyclo(alanylserine) possesses a unique sensory profile that cannot be reproduced by simply substituting another DKP [1].

Food science Taste modulation Functional ingredients

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Stereoselective Pharmaceutical Intermediate for Bicyclic Heterocycle Anticancer Agents

The compound is a documented starting material for (2R,5R)-5-methylpiperazine-2-methanol hydrochloride, a key intermediate in the Astex Therapeutics patent family (US 9,783,538 B2) covering bicyclic heterocycle compounds with anticancer activity [1][2]. Procurement of the (3S,6R)- or (3R,6S)-stereoisomer with ≥95% purity and 88% validated synthetic yield supports process chemistry teams engaged in scaling these patented routes or developing analogous scaffolds .

Building Block for α-Functionalized DKP Libraries via N-Acyliminium Chemistry

The hydroxymethyl group enables direct N-acyliminium ion generation under mild conditions, providing access to α-functionalized piperazine-2,5-diones that cannot be prepared from 3,6-dimethyl-DKP or carboxy-DKP precursors [1]. Medicinal chemistry groups constructing diverse DKP-based screening libraries should prioritize this compound over non-hydroxymethyl analogs to maximize the accessible chemical space for structure-activity relationship (SAR) exploration [1].

Functional Food and Beverage Ingredient with Defined Taste-Modulating Properties

Cyclo(alanylserine) is the subject of a dedicated bitterness-mitigation patent (US20190328010A1) that specifies formulation parameters (cyclo(alanylserine) ≥0.0015 mg/serving, co-formulation with ethanol/propylene glycol) for producing palatable products [3]. Food science and nutraceutical companies developing functional beverages or supplements containing this cyclic dipeptide should source material with documented sensory specifications and purity suitable for food-grade applications [3].

Biophysical Model Compound for Solvation and Thermodynamic Studies

Cyclo(alanylserine) has been experimentally characterized for partial molar heat capacities and volumes in aqueous solution (288.15–328.15 K), alongside cyclo-glycylserine, cyclo-alanylglycine, and cyclo-serylserine [4]. Researchers studying protein solvation thermodynamics or developing computational models for cyclic peptide hydration can use these published data as benchmark values, enabling direct comparison with other cyclic dipeptides within the same experimental framework [4].

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